|

REACTION_CXSMILES

|

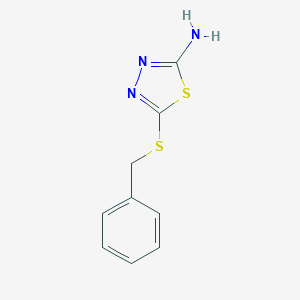

[NH2:1][C:2]1[S:3][C:4]([SH:7])=[N:5][N:6]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.CN(C)C=O>O>[NH2:1][C:2]1[S:3][C:4]([S:7][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[N:5][N:6]=1 |f:1.2.3|

|

|

Name

|

|

|

Quantity

|

39.9 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1SC(=NN1)S

|

|

Name

|

|

|

Quantity

|

41.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

38 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

180 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

TEMPERATURE

|

|

Details

|

is heated for 1.5 hours on a steam bath

|

|

Duration

|

1.5 h

|

|

Type

|

FILTRATION

|

|

Details

|

the product collected by filtration and air

|

|

Type

|

CUSTOM

|

|

Details

|

dried

|

|

Type

|

CUSTOM

|

|

Details

|

The crude product is recrystallized from ethanol and melts at 154°-156° C.

|

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC=1SC(=NN1)SCC1=CC=CC=C1

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |